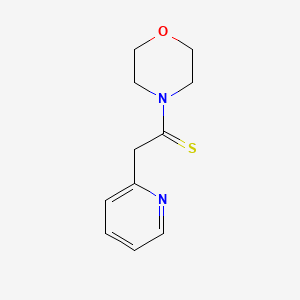![molecular formula C12H11N3O2S B2719863 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide CAS No. 905681-95-0](/img/structure/B2719863.png)
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide is a versatile chemical compound with significant potential in various scientific fields. This compound belongs to the class of heterocyclic compounds, specifically pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 2-thiouracil derivatives with N-aryl-2-chloroacetamides. The reaction is carried out in an alkaline medium, often using sodium ethoxide in ethanol or sodium carbonate in DMF (dimethylformamide) as the base . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aliphatic amines, hydrazine hydrate, and aniline to form corresponding acetamides, hydrazinyl derivatives, and anilino derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium ethoxide, sodium carbonate, hydrazine hydrate, and aniline. The major products formed from these reactions are various substituted pyrimidine derivatives with potential biological activities.
Applications De Recherche Scientifique
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, antiviral, and anticancer agent. Its ability to inhibit specific enzymes and molecular targets makes it a promising candidate for drug development.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein interactions, and cellular pathways. It serves as a tool for understanding biological processes and developing new therapeutic strategies.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide can be compared with other pyrimidine derivatives, such as:
2-thiouracil derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Thienopyrimidines: These compounds have a fused thiophene ring and exhibit different biological properties.
Pyrazolopyrimidines: These compounds have a fused pyrazole ring and are known for their enzyme inhibitory activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
IUPAC Name |
2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-10(14-9-4-2-1-3-5-9)8-18-11-6-7-13-12(17)15-11/h1-7H,8H2,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQISNYZVZKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2719780.png)


![7-(2-chlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719783.png)
![2-fluoro-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2719784.png)


![2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2719791.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)
![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)




